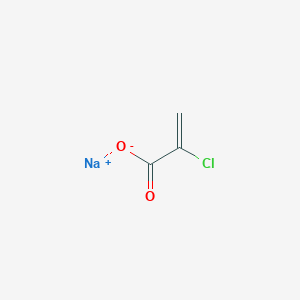
2-Chloroacrylic acid sodium salt
Overview
Description
2-Chloroacrylic acid sodium salt is a chemical compound with the molecular formula C3H2ClNaO2 and a molecular weight of 128.49 . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular formula of 2-Chloroacrylic acid sodium salt is C3H2ClNaO2 . The exact molecular structure would require more specific information or tools such as spectroscopy for accurate determination.
Physical And Chemical Properties Analysis
The boiling point of 2-Chloroacrylic acid sodium salt is 197.2ºC at 760 mmHg . More specific physical and chemical properties would require additional information or experimental data.
Scientific Research Applications
1. Application in Membrane Separation Technology
- Summary of Application : In a study, poly(acrylic acid) sodium (PAA-Na) salt, which is a representative polymer additive, was introduced into a traditional draw solution to enhance its driving capacity in the forward osmosis (FO) process .
- Methods of Application : The effect of PAA-Na on the FO performance of traditional draw solute NaCl was investigated. The study focused on how PAA-Na influenced the water flux in both FO and PRO mode at 25 °C .
2. Polymerization Monomer
- Summary of Application : 2-Chloroacrylic acid sodium salt (2CA) is a polymerization monomer that can be used to make polymers with different properties .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The polymer has been shown to be resistant to alkali metal and acidic environments, while being soluble in water . 2CA has also been shown to have defoliant properties and is capable of inhibiting plant growth by interrupting the synthesis of chlorophyll .
3. Synthesis of 2-Chloroacrylic Acid Sodium Salt
- Summary of Application : 2-Chloroacrylic acid sodium salt can be synthesized from 2,3-Dichloropropionic acid .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The yield and reaction conditions were not provided in the source .
4. Super-Absorbent Polymer
- Summary of Application : Sodium polyacrylate, also known as waterlock, is a sodium salt of polyacrylic acid with the chemical formula [−CH 2 −CH(CO 2 Na)−] n and has broad applications in consumer products . It is a super-absorbent polymer (SAP) that has the ability to absorb 100 to 1000 times its mass in water .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : Sodium polyacrylate is an anionic polyelectrolyte with negatively charged carboxylic groups .
5. Synthesis of Sodium Polyacrylate
- Summary of Application : Sodium polyacrylate can be synthesized from 2-Chloroacrylic acid sodium salt .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results : The yield and reaction conditions were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
sodium;2-chloroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2.Na/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGQLYQWSYXQLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401335804 | |
| Record name | 2-Chloro-2-Propenoic acid sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroacrylic acid sodium salt | |
CAS RN |
32997-86-7 | |
| Record name | 2-Chloro-2-Propenoic acid sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401335804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sodium;2-chloroprop-2-enoate;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.461 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)






